molecular formula C21H26O8 B1207719 Ailantinol A CAS No. 176181-83-2

Ailantinol A

货号: B1207719
CAS 编号: 176181-83-2
分子量: 406.4 g/mol
InChI 键: HUYSJYHAQVRRHA-PJWSUSOKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3H,4H-Furo(3’,4’:3,4)naphtho(2,3-b)pyran-4-acetic acid, 1,5,6,7a,8,8a,11,12,12a,12b-decahydro-12-hydroxy-alpha,9,12a-trimethyl-1,6,11-trioxo-, methyl ester, (alphaR,3aS,4S,7aR,8aS,12S,12aS,12bR)- is a complex organic compound with a unique structure that combines multiple fused rings and functional groups

化学反应分析

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular pathways can vary depending on the specific derivative and its target.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying Ailantinol A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC. Key steps include:

  • Sample preparation : Use fresh plant material to minimize degradation .
  • Solvent optimization : Test polar/non-polar solvent ratios to maximize yield .
  • Purity validation : Confirm via NMR, mass spectrometry, and comparison with literature data .
    • Data Table :
TechniquePurposeAdvantagesLimitations
Column ChromatographyBulk separationHigh capacity, cost-effectiveTime-consuming, low resolution
HPLCFinal purificationHigh resolutionExpensive, requires expertise

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Use in vitro assays targeting specific pathways (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition).

  • Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative controls .
  • Dose range : Test logarithmic concentrations (e.g., 1–100 µM) to establish dose-response curves .
  • Replication : Perform triplicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Hypothesis refinement : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow focus .
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify overlapping pathways .
  • Experimental controls : Rule out off-target effects using siRNA knockdown or competitive inhibitors .
    • Example Workflow :

Identify conflicting studies (e.g., Study A reports apoptosis induction; Study B suggests autophagy).

Replicate both studies under standardized conditions .

Use pathway-specific inhibitors (e.g., caspase inhibitors for apoptosis) to clarify primary mechanisms .

Q. What strategies are effective for elucidating this compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Synthetic analogs : Modify functional groups (e.g., hydroxyl, methyl) via semi-synthesis .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
  • Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition) .
    • Data Analysis Tip : Apply ANOVA to compare bioactivity across analogs, ensuring p < 0.05 for significance .

Q. How should researchers address discrepancies in reported pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Standardized protocols : Adopt OECD guidelines for in vivo absorption/distribution studies .
  • Analytical consistency : Use LC-MS/MS for plasma concentration measurements across labs .
  • Meta-analysis : Systematically review existing data using PRISMA guidelines to identify confounding variables (e.g., dosage, animal models) .

Q. Key Considerations for Experimental Design

  • PICOT Framework : Define Population (e.g., cell lines), Intervention (this compound dose), Comparison (control groups), Outcome (IC50 values), and Timeframe (24–72 hr exposure) .
  • Ethical compliance : Obtain institutional approval for animal/human tissue studies .
  • Literature rigor : Prioritize primary sources from journals with impact factors >3.0 and avoid unreviewed platforms like .

属性

CAS 编号

176181-83-2

分子式

C21H26O8

分子量

406.4 g/mol

IUPAC 名称

methyl 2-[(1S,6S,7S,11S,13R)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate

InChI

InChI=1S/C21H26O8/c1-9-5-13(22)17(24)20(3)11(9)6-14-21(8-28-19(26)16(20)21)12(7-15(23)29-14)10(2)18(25)27-4/h5,10-12,14,16-17,24H,6-8H2,1-4H3/t10?,11-,12?,14+,16?,17+,20-,21+/m0/s1

InChI 键

HUYSJYHAQVRRHA-PJWSUSOKSA-N

SMILES

CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O

手性 SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O

规范 SMILES

CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O

同义词

ailantinol A

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。